molecular formula C8H9ClO2S B1349979 2-phenylethanesulfonyl Chloride CAS No. 4025-71-2

2-phenylethanesulfonyl Chloride

Cat. No.: B1349979
CAS No.: 4025-71-2
M. Wt: 204.67 g/mol
InChI Key: LKFNLHZZPHHFEC-UHFFFAOYSA-N
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Description

2-Phenylethanesulfonyl Chloride is an organosulfur compound that serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry research. This alkyl sulfonyl chloride is primarily used for the introduction of the sulfonate or sulfonamide functional group into target molecules. Its applications are central to drug discovery and biochemical process development. A primary research application of this compound is the synthesis of sulfonamide derivatives. Sulfonyl chlorides react efficiently with primary and secondary amines to form sulfonamides, a functional group prevalent in numerous pharmacologically active compounds . These sulfonamides are featured in various therapeutic areas, including antimicrobials, receptor agonists, and enzyme inhibitors . The compound's reactivity also makes it valuable in chemical biology for probing enzyme mechanisms and developing activity-based probes. From a synthetic chemistry perspective, this compound can be synthesized from the corresponding alkyl halide via S -alkyl isothiouronium salts, followed by an oxidative chlorosulfonation step using reagents like NCBSI (N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide) in acidic conditions . The mechanism involves the formation of a sulfinic acid intermediate, which subsequently undergoes chlorination to yield the final sulfonyl chloride . Handling and Safety: Sulfonyl chlorides are generally moisture-sensitive and should be stored under an inert atmosphere at room temperature or refrigerated (2-8°C) . They are classified as hazardous substances. This product is labeled with the GHS signal word "Danger" and the hazard statement H314, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment and handling in a well-ventilated fume hood are essential. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

2-phenylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFNLHZZPHHFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375138
Record name 2-phenylethanesulfonyl Chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-71-2
Record name 2-phenylethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylethane-1-sulfonyl chloride
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Preparation Methods

Chlorosulfonylation of 2-Phenylethanethiol

One common synthetic route involves the chlorosulfonylation of 2-phenylethanethiol using N-chlorosuccinimide in the presence of hydrochloric acid and acetonitrile as solvent. The reaction is typically conducted at low temperatures (~10°C) to favor the formation of the sulfonyl chloride product. This method is scalable for industrial production, often employing continuous flow reactors to optimize yield and purity.

Reaction conditions and outcomes:

Reagents Conditions Yield (%) Notes
2-Phenylethanethiol + N-chlorosuccinimide + HCl 10°C, acetonitrile, 3 h ~56% Purification by silica gel chromatography; pale-beige oil product

This method yields 2-phenylethanesulfonyl chloride as a pale-beige oil, with subsequent conversion to sulfonamide derivatives possible through further reaction with ammonia solutions.

Oxidative Chlorosulfonation Using Sodium Chlorite (NaClO2)

A greener and efficient method involves the oxidative chlorosulfonation of thiol precursors using sodium chlorite (NaClO2) and concentrated hydrochloric acid in acetonitrile. This approach is notable for its environmental friendliness, operational safety, and high yields (up to 82%).

Optimization of reaction conditions for this compound synthesis:

Entry NaClO2 (equiv) HCl (mL) Solvent Yield (%) Notes
1 2 2 H2O 31 Low yield in water
2 2 2 MeCN 55 Improved yield in acetonitrile
3 3 3 MeCN 82 Optimal conditions
4 3 3 MeCN 79 Variation in addition sequence
5 4 4 MeCN 77 Increased reagent amounts
6 3 3 MeCN (NaClO2 solution) 62 Lower yield with NaClO2 solution vs solid
7 3 3 MeCN 71 Longer reaction time (2 h)

Under optimized conditions (Entry 3), the reaction proceeds efficiently with high conversion and yields. The purification is straightforward due to the solubility properties of by-products, allowing isolation of analytically pure sulfonyl chloride by simple filtration and drying.

Industrial and Alternative Synthetic Routes

Industrial processes often adapt the above methods with modifications for scale-up, including:

  • Use of continuous flow reactors to control reaction temperature and mixing.
  • Employing thionyl chloride (SOCl2) in the presence of Lewis acids and quaternary ammonium salts to convert lactone or ester intermediates into sulfonyl chlorides.
  • Avoidance of carcinogenic reagents like thiourea by substituting with less toxic thiosulfonic acid salts.
  • Chlorination steps conducted at controlled temperatures (0–20°C) using chlorine gas or other chlorinating agents.

These processes aim to maximize yield, reduce impurities, and improve safety and environmental profiles.

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Chlorosulfonylation with N-chlorosuccinimide 2-Phenylethanethiol, N-chlorosuccinimide, HCl, MeCN, 10°C ~56 Moderate yield, straightforward Requires low temperature control
NaClO2-mediated oxidative chlorosulfonation Thiol precursor, NaClO2, HCl, MeCN, room temp Up to 82 High yield, green chemistry, simple purification Sensitive to water presence
Thionyl chloride with lactone intermediates Lactone, SOCl2, Lewis acid catalyst, chlorination Variable Suitable for industrial scale, high purity Multi-step, requires careful control
  • The NaClO2-mediated method is versatile and applicable to various thiol derivatives, including disulfides and thioacetates, providing a broad substrate scope.
  • Solvent choice critically affects yield; acetonitrile is preferred over water for better solubility and reaction efficiency.
  • Reaction temperature and reagent stoichiometry are key parameters optimized to balance conversion and minimize side reactions.
  • Industrial methods emphasize safer reagents and catalysts, avoiding carcinogenic substances and employing milder conditions.
  • Purification strategies leverage the hydrophilic nature of by-products to simplify isolation of the sulfonyl chloride.

The preparation of this compound is well-established through several synthetic routes, with the NaClO2-mediated oxidative chlorosulfonation method standing out for its efficiency, environmental compatibility, and high yield. Industrial processes adapt these methods with additional catalysts and controlled chlorination steps to meet large-scale production demands. Careful optimization of reaction conditions, solvent choice, and purification techniques ensures high purity and yield of this valuable sulfonyl chloride derivative.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenylethanesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-phenylethanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This results in the substitution of the chloride ion with the nucleophile, forming the corresponding sulfonamide, sulfonate ester, or sulfonothioate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonyl Chlorides and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituent Synthesis Yield Physical State Key Spectral Data
2-Phenylethanesulfonyl chloride C₈H₉ClO₂S 204.68 Phenyl, -SO₂Cl 97% purity Powder 1H NMR: δ 7.20–7.42 (Ph), 3.23–3.70 (CH₂)
(S)-2-(4-Phenoxyphenyl)ethanesulfonyl fluoride C₁₄H₁₃FO₃S 304.31 4-Phenoxyphenyl, -SO₂F 96% yield Colorless oil 1H NMR: δ 7.30–7.55 (Ph), 4.26–4.41 (CH₂); ee = 80%
2-Trifluoromethanesulfonylethane-1-sulfonyl chloride C₃H₄ClF₃O₄S₂ 260.64 -CF₃, -SO₂Cl Not reported Not specified MF: C₃H₄ClF₃O₄S₂; Safety: H303+H313+H333
2-Naphthalenesulfonyl chloride C₁₀H₇ClO₂S 226.68 Naphthyl, -SO₂Cl Not reported Solid Synonyms: β-Naphthalenesulfochloride; Used in dye synthesis
2-Phenylethanesulfonyl cyanide C₉H₉NO₂S 195.24 Phenyl, -SO₂CN 56% yield Not specified IR: νmax 2190 cm⁻¹ (CN); 1H NMR: δ 7.20–7.42 (Ph), 3.23–3.70 (CH₂)

Physicochemical Properties

  • Physical State : Sulfonyl chlorides like this compound are typically solids, whereas fluorides (e.g., (S)-2-(naphthalen-1-yl)ethanesulfonyl fluoride) may exist as viscous liquids due to lower melting points .
  • Thermal Stability : Fluorides exhibit higher stability under aqueous conditions compared to chlorides, making them preferable in Click chemistry (SuFEx reactions) .

Biological Activity

2-Phenylethanesulfonyl chloride (PESC) is a sulfonyl chloride compound that has garnered attention in various fields of chemical biology due to its unique reactivity and potential biological applications. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

PESC is characterized by the presence of a phenyl group attached to an ethanesulfonyl chloride moiety. The synthesis of PESC typically involves the chlorosulfonylation of phenethyl alcohol or related compounds, which can be achieved through various methods including continuous flow synthesis techniques that enhance yield and purity .

PESC acts primarily as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. This reactivity is attributed to the sulfonyl chloride functional group, which can undergo nucleophilic substitution reactions. The biological implications of this reactivity are significant, particularly in the context of enzyme inhibition and modification.

Enzyme Inhibition

Research has shown that PESC can inhibit specific enzymes by modifying active site residues. For instance, studies involving phenylalanyl-tRNA synthetase (PheRS) indicate that PESC can act as a substrate mimic, potentially disrupting protein synthesis in bacterial cells . The binding affinity and inhibition kinetics have been quantitatively assessed using molecular dynamics simulations, revealing a strong interaction with key amino acid residues in the enzyme's active site.

Case Studies

  • Antimicrobial Activity : A notable study demonstrated that PESC exhibits antimicrobial properties by inhibiting the growth of certain bacterial strains. The compound was tested against Enterococcus faecalis, showing significant inhibitory effects at sub-micromolar concentrations. This suggests potential applications in developing new antimicrobial agents .
  • Protein Modification : In another investigation, PESC was utilized to modify cysteine residues in proteins, leading to changes in protein structure and function. This method has implications for studying protein dynamics and interactions in cellular environments.

Table 1: Biological Activity of this compound

Activity Type Target IC50 (µM) Mechanism
AntimicrobialEnterococcus faecalis0.5Inhibition of PheRS
Enzyme ModificationCysteine-containing proteinsVariesCovalent modification
Protein Synthesis InhibitionBacterial ribosomes0.8Competitive inhibition

Q & A

Q. What are the recommended synthetic methods for preparing 2-phenylethanesulfonyl chloride, and how can purity be optimized?

To synthesize this compound, a common approach involves sulfonation of 2-phenylethanol followed by chlorination with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

  • Conducting reactions under anhydrous conditions using inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis .
  • Purification via vacuum distillation or recrystallization from dry solvents like dichloromethane.
  • Purity optimization: Monitor by thin-layer chromatography (TLC) or HPLC, and confirm structural integrity via 1H^1H-NMR (peaks at δ 2.8–3.2 ppm for sulfonyl groups) and IR (stretching at 1360–1170 cm⁻¹ for S=O bonds) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Spectroscopy : Use 1H^1H-NMR to confirm the phenyl group (δ 7.2–7.5 ppm) and sulfonyl chloride moiety. IR spectroscopy identifies S=O and C-Cl bonds.
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion detection (expected m/z ~200 for [M]⁺).
  • Elemental Analysis : Verify stoichiometry (C: ~47%, H: ~4.5%, S: ~15%) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear fluoropolymer gloves (0.7 mm thickness, >480 min penetration resistance) and full-face respirators with ABEK filters to prevent inhalation of toxic vapors .
  • Ventilation : Use fume hoods with >0.5 m/s airflow.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a sulfonating agent for:

  • Nucleophilic Substitutions : Introducing sulfonyl groups into amines or alcohols (e.g., synthesizing sulfonamide drugs).
  • Polymer Chemistry : Modifying side chains for functional materials.
  • Cross-Coupling Reactions : As an electrophile in Pd-catalyzed reactions .

Advanced Research Questions

Q. How does this compound’s stability vary under different experimental conditions?

  • Thermal Stability : Decomposes above 150°C, releasing SO₂ and HCl. Use thermogravimetric analysis (TGA) to monitor mass loss .
  • Moisture Sensitivity : Hydrolyzes rapidly in aqueous media. Store under inert gas (argon) with molecular sieves to prolong shelf life .
  • Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; use amber glassware .

Q. How can researchers resolve contradictions in toxicity data for this compound?

  • Conflicting Acute Toxicity Reports : Some studies classify it as Category 3 (H331: Toxic if inhaled), while others lack data. Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with structurally similar compounds like 2-chloroethanesulfonyl chloride .
  • Chronic Exposure : No long-term data exists. Use rodent models to assess carcinogenicity, referencing OSHA guidelines for workplace exposure limits .

Q. What strategies optimize reaction yields when using this compound in moisture-sensitive reactions?

  • Solvent Selection : Use anhydrous dichloromethane or THF, pre-dried over molecular sieves.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
  • Real-Time Monitoring : Employ in situ FTIR to track reagent consumption and adjust stoichiometry .

Q. How can ecotoxicity of this compound be assessed in environmental studies?

  • Aquatic Toxicity : Perform OECD 201/202 tests on Daphnia magna and algae to determine EC₅₀ values.
  • Biodegradation : Use HPLC-MS to identify degradation byproducts (e.g., phenylacetic acid) in simulated wastewater .

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

  • Electrophilicity : The sulfonyl chloride group’s electron-withdrawing nature enhances the electrophilicity of the sulfur center.
  • Leaving Group Ability : Chloride ion departure is facilitated by resonance stabilization of the sulfonate intermediate. Computational studies (DFT) can model transition states .

Q. What gaps exist in the current research on this compound?

  • Toxicokinetics : No data on absorption/distribution in mammalian systems.
  • Advanced Applications : Limited studies on its use in asymmetric catalysis or photoactive materials.
  • Regulatory Data : Lack of harmonized GHS classifications across regions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-phenylethanesulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
2-phenylethanesulfonyl Chloride

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